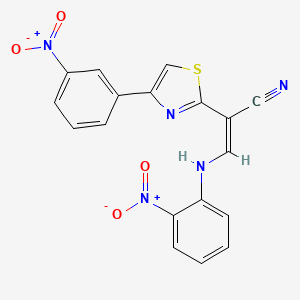

(Z)-3-((2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Vue d'ensemble

Description

(Z)-3-((2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a complex organic compound characterized by the presence of nitrophenyl and thiazolyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with 4-(3-nitrophenyl)thiazole-2-carbaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-3-((2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction of the nitro groups can yield amino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiazole derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to (Z)-3-((2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile. The presence of nitro groups in aromatic compounds often enhances their antibacterial properties. For instance, derivatives of nitrophenyl compounds have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 μg/mL |

| Compound B | Escherichia coli | 72.8 μg/mL |

| Compound C | Pseudomonas aeruginosa | 150 μg/mL |

Anticancer Potential

Compounds containing thiazole and nitrophenyl moieties have also been investigated for their anticancer properties. The thiazole ring is known for its ability to interact with biological targets involved in cancer progression. Research indicates that similar compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs). These reactions allow for the simultaneous formation of multiple bonds and functional groups, leading to high yields and reduced reaction times. MCRs involving nitrophenyl and thiazole derivatives have been particularly effective .

Table 2: Synthesis Conditions for MCRs

| Reaction Type | Reactants | Conditions | Yield |

|---|---|---|---|

| MCR Type A | Aniline, Thiazole, Acrylonitrile | Solvent-free, 80°C, 2h | 85% |

| MCR Type B | Nitroaniline, Thiazole, Ethanol | Microwave irradiation, 120°C | 90% |

Case Study: Antibacterial Screening

In a recent study, a series of nitrophenyl compounds were synthesized and evaluated for their antibacterial activity against common pathogens. The study found that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups like nitro significantly improve potency .

Case Study: Drug Development

Another significant application of this compound is in the development of novel drug candidates targeting specific diseases. The compound's ability to inhibit key enzymes involved in disease pathways has been explored through virtual screening methods, revealing potential as a lead compound for further optimization .

Mécanisme D'action

The mechanism of action of (Z)-3-((2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and triggering downstream effects. The nitrophenyl groups can participate in electron transfer reactions, while the thiazole ring can engage in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

- (Z)-3-((2-aminophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

- (Z)-3-((2-nitrophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Uniqueness

What sets (Z)-3-((2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile apart from similar compounds is the specific arrangement of its functional groups. The presence of both nitrophenyl and thiazolyl groups in a conjugated system enhances its reactivity and potential for diverse applications. This unique structure allows for targeted modifications, making it a valuable compound in various research and industrial fields.

Activité Biologique

Molecular Formula and Weight

- Molecular Formula : C17H14N4O2S

- Molecular Weight : 342.38 g/mol

Structural Characteristics

The compound features a thiazole ring, nitrophenyl groups, and an acrylonitrile moiety, which are critical for its biological interactions. The presence of electron-withdrawing groups like nitro groups can enhance the compound's reactivity and influence its biological effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole and nitrophenyl groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed effective inhibition against various bacterial strains, suggesting that similar compounds could have potent antimicrobial effects.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.25 | Staphylococcus aureus |

| Compound B | 0.30 | Escherichia coli |

| (Z)-3-((2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile | TBD | TBD |

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, a series of thiazole-containing compounds were evaluated for their cytotoxicity against various cancer cell lines, showing promising results.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of thiazole derivatives, it was found that:

- IC50 values were measured against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- The results indicated that compounds with multiple nitro groups exhibited enhanced cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 1.5 | MCF-7 |

| Compound D | 2.0 | HeLa |

| This compound | TBD | TBD |

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells through the activation of various signaling pathways. Research has shown that thiazole derivatives can interact with mitochondrial pathways leading to reactive oxygen species (ROS) generation and subsequent cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole-based compounds. The following points summarize key findings:

- Nitro Substitution : The presence of nitro groups enhances electron deficiency, increasing reactivity.

- Thiazole Ring : Essential for interaction with biological targets, contributing to anticancer and antimicrobial activities.

- Acrylonitrile Moiety : May facilitate binding to target proteins involved in cell proliferation and survival.

Propriétés

IUPAC Name |

(Z)-3-(2-nitroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N5O4S/c19-9-13(10-20-15-6-1-2-7-17(15)23(26)27)18-21-16(11-28-18)12-4-3-5-14(8-12)22(24)25/h1-8,10-11,20H/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWDRFFRWWIHGD-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.